2-(5-amino-1,3-benzothiazol-2-yl)acetonitrile
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Overview
Description
2-(5-amino-1,3-benzothiazol-2-yl)acetonitrile is a heterocyclic compound that features a benzothiazole ring fused with an amino group and an acetonitrile moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1,3-benzothiazol-2-yl)acetonitrile typically involves the reaction of 1-amino-2-mercaptobenzene (o-aminothiophenol) with the monoiminoether hydrochloride of malononitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include condensation reactions, cyclization, and purification steps. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-1,3-benzothiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
2-(5-amino-1,3-benzothiazol-2-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-amino-1,3-benzothiazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Shares the benzothiazole core but lacks the acetonitrile group.
2-(2-hydroxyphenyl)benzothiazole: Contains a hydroxy group instead of an amino group.
2-(2-aminothiazol-4-yl)acetonitrile: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness
2-(5-amino-1,3-benzothiazol-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and acetonitrile groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2091966-90-2 |
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Molecular Formula |
C9H7N3S |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
2-(5-amino-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H7N3S/c10-4-3-9-12-7-5-6(11)1-2-8(7)13-9/h1-2,5H,3,11H2 |
InChI Key |
VFBJAARTBSJOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(S2)CC#N |
Purity |
95 |
Origin of Product |
United States |
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